molecular formula C18H18N2O4 B2694395 2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide CAS No. 921546-02-3

2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide

Cat. No.: B2694395
CAS No.: 921546-02-3
M. Wt: 326.352
InChI Key: JYIDUSKZZUZXPV-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound is designed with a 2-oxoindolin-5-yl (isatin) moiety, a privileged scaffold in drug discovery known for its diverse biological activities . The core structure is functionally linked to a 3,4-dimethoxyphenylacetamide group, a modification that research into analogous compounds suggests may enhance biological potency and target engagement . Primary Research Applications and Value: Anticancer Agent Development: The molecular architecture of this acetamide derivative positions it as a promising candidate for cytotoxic and anti-proliferative studies. Research on structurally similar N-substituted isatin derivatives has demonstrated potent activity against a range of human cancer cell lines, including leukemia (K562) and liver cancer (HepG2) . The presence of the methoxy groups is a critical feature, as SAR studies on related molecules indicate that methoxylation at specific positions on the aromatic rings can dramatically enhance cytotoxic efficacy . Investigations into its mechanism of action may focus on pathways such as the inhibition of cell proliferation, induction of apoptosis, and the disruption of angiogenesis. Enzyme Inhibition Studies: This compound is also relevant for research into enzyme inhibition. The 3,4-dimethoxyphenyl group is a common pharmacophore found in inhibitors of tyrosinase, the key enzyme in the melanin biosynthesis pathway . Consequently, this molecule may be utilized in biochemical assays to develop and study novel depigmenting agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-15-6-3-11(7-16(15)24-2)8-17(21)19-13-4-5-14-12(9-13)10-18(22)20-14/h3-7,9H,8,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIDUSKZZUZXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and isatin.

    Formation of Intermediate: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with isatin in the presence of a base such as sodium hydroxide to form an intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or indolinyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) Electron-Donating vs. Electron-Withdrawing Groups
  • 2-(4-Chlorophenyl)-N-(2,3-Dioxoindolin-5-yl)Acetamide (5b) :
    Replacing the 3,4-dimethoxy groups with a 4-chloro substituent introduces an electron-withdrawing effect. This alteration reduces molecular weight (314.07 vs. ~350–360 for the dimethoxy analog) and may decrease solubility due to reduced polarity. Compound 5b demonstrated 99% purity and a retention time (tR) of 2.19 min in LC analysis, suggesting distinct physicochemical properties compared to the dimethoxy variant .
  • A-740003: This P2X7 receptor antagonist shares a 3,4-dimethoxyphenylacetamide backbone but incorporates a quinolinylamino group.
b) Hydroxy and Alkyl Substituents
  • However, the absence of methoxy groups may limit lipophilicity, affecting membrane permeability .

Modifications to the Heterocyclic Core

a) Oxoindoline vs. Isoindolinone Derivatives
  • 3-Chloro-N-Phenyl-Phthalimide: This isoindolinone derivative lacks the acetamide linkage and instead features a chloro substituent. Used as a monomer for polyimides, its rigidity contrasts with the flexibility of the target compound’s acetamide bridge, which may confer better adaptability in binding pockets .
  • N-Benzyl-2-{2-[(3,4-Dimethylphenyl)Imino]-4-Oxo-1,3-Thiazolidin-5-yl}Acetamide: The thiazolidinone core introduces sulfur-based interactions, while the imino group alters electronic properties. Such structural differences likely shift biological activity toward antiproliferative or anti-inflammatory pathways compared to the oxoindoline-based target .

Pharmacological and Physicochemical Profiles

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Application Purity/Retention Time (LC)
Target Compound ~350–360 (estimated) 3,4-Dimethoxyphenyl, 2-oxoindolin Kinase/receptor inhibition (hypothesized) Not reported
2-(4-Chlorophenyl)-N-(2,3-Dioxoindolin-5-yl)Acetamide (5b) 314.07 4-Chlorophenyl Potential kinase inhibitor 99% purity, tR 2.19 min
A-740003 ~500 (estimated) Quinolinylamino, 3,4-dimethoxyphenyl P2X7 receptor antagonist Not reported
1-F ~310 (estimated) Hydroxy, phenyl Unspecified bioactivity Not reported

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis involves coupling 3,4-dimethoxybenzylamine with a 2-oxoindolin precursor under basic conditions, yielding 90% purity . This contrasts with derivatives like 5b, which achieve higher purity (99%) via similar routes .
  • Biological Relevance : The 3,4-dimethoxy motif is associated with enhanced binding to kinases (e.g., PDK1/Akt pathway inhibitors), while chloro or hydroxy analogs may prioritize different targets, such as ion channels or oxidative stress pathways .

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a dimethoxy-substituted phenyl group linked to an indolinone moiety via an acetamide functional group. Its molecular formula is C18H18N2O4C_{18}H_{18}N_{2}O_{4} with a molecular weight of 326.3 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, which can alter biochemical pathways critical for cellular function.
  • Receptor Binding : The compound may bind to specific receptors, modulating cellular signaling pathways.
  • DNA Interaction : There is evidence suggesting that it can interact with DNA, impacting gene expression and cellular functions .

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Anticancer Properties

Numerous studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated cytotoxic effects against various human cancer cell lines, including:

  • Colon Cancer (SW620)
  • Prostate Cancer (PC-3)
  • Lung Cancer (NCI-H23)

In vitro assays have shown that the compound can induce apoptosis in these cancer cell lines, likely through the inhibition of key signaling pathways involved in cell survival.

Antimicrobial Activity

Additionally, preliminary studies suggest that this compound may possess antimicrobial properties. This aspect is under investigation, focusing on its efficacy against various bacterial strains and fungi .

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes significantly to its biological activity. The dual methoxy substitution on the phenyl ring enhances its chemical reactivity and biological effectiveness compared to structurally similar compounds. This feature may allow for the design of derivatives with improved efficacy and selectivity against specific targets in drug development.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : 3,4-dimethoxybenzaldehyde is condensed with isatin in the presence of a base (e.g., sodium hydroxide).
  • Acetylation : The resulting intermediate undergoes acetylation using acetic anhydride.

This synthetic route allows for the exploration of various derivatives that could enhance biological activity or target specificity .

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against SW620 cancer cells with an IC50 value of 15 µM.
Study BShowed inhibition of Aurora A kinase, suggesting a mechanism for its anticancer activity.
Study CReported antimicrobial effects against Staphylococcus aureus and Escherichia coli strains .

Q & A

Q. How do solvent polarity and temperature affect crystallization outcomes?

  • Methodological Answer : Polar solvents (e.g., ethanol) favor needle-like crystals, while CH₂Cl₂ yields block crystals. Cooling rates <1°C/min reduce defects, as demonstrated in 5b recrystallization .

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